4-Amino-5-chloropyridine-3-sulfonamide

CYP51 inhibition Trypanosoma cruzi Chagas disease

4-Amino-5-chloropyridine-3-sulfonamide (CAS 1352496-64-0, C5H6ClN3O2S) is a heterocyclic sulfonamide featuring a pyridine core with a 4-amino substituent and a 5-chloro substituent adjacent to the 3-sulfonamide group. This substitution pattern places the compound within the 4-aminopyridyl-based sulfonamide scaffold class, which has been investigated for target engagement with sterol 14α-demethylase (CYP51) in Trypanosoma cruzi and evaluated as a carbonic anhydrase inhibitor scaffold.

Molecular Formula C5H6ClN3O2S
Molecular Weight 207.64 g/mol
Cat. No. B13024792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-chloropyridine-3-sulfonamide
Molecular FormulaC5H6ClN3O2S
Molecular Weight207.64 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Cl)N)S(=O)(=O)N
InChIInChI=1S/C5H6ClN3O2S/c6-3-1-9-2-4(5(3)7)12(8,10)11/h1-2H,(H2,7,9)(H2,8,10,11)
InChIKeyFJEUQNIGUJGHFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-chloropyridine-3-sulfonamide: Scaffold Overview and Procurement Considerations for Pyridine-3-sulfonamide Research


4-Amino-5-chloropyridine-3-sulfonamide (CAS 1352496-64-0, C5H6ClN3O2S) is a heterocyclic sulfonamide featuring a pyridine core with a 4-amino substituent and a 5-chloro substituent adjacent to the 3-sulfonamide group . This substitution pattern places the compound within the 4-aminopyridyl-based sulfonamide scaffold class, which has been investigated for target engagement with sterol 14α-demethylase (CYP51) in Trypanosoma cruzi [1] and evaluated as a carbonic anhydrase inhibitor scaffold [2]. Its unique substitution pattern (4-NH₂, 5-Cl) distinguishes it from more common pyridine-3-sulfonamide analogs lacking the 4-amino group or bearing alternative halogenation at the 5-position. Available purity specifications for research-grade material typically meet NLT 98% .

Why 4-Amino-5-chloropyridine-3-sulfonamide Cannot Be Casually Substituted by Other Pyridine-3-sulfonamide Analogs


Within the pyridine-3-sulfonamide class, substitution patterns critically modulate both target engagement and isoform selectivity profiles. The 4-amino group serves as a key synthetic handle for subsequent functionalization (e.g., diazotization or amide coupling) and contributes to target recognition in CYP51 binding [1]. The 5-chloro substituent influences electronic distribution across the pyridine ring, altering both reactivity and potential binding interactions relative to 5-bromo, 5-unsubstituted, or 5-methyl analogs [2]. Class-level evidence from 4-substituted pyridine-3-sulfonamide carbonic anhydrase inhibitors demonstrates that adjacent (3,4) substitution architecture directly impacts isoform selectivity, with certain analogs achieving up to 23.3-fold selectivity between hCA IX and hCA XII while others show far lower discrimination [3]. Consequently, procuring a pyridine-3-sulfonamide with a different substitution pattern may result in divergent synthetic utility, altered target affinity, or compromised selectivity relative to 4-amino-5-chloro substitution [4].

Quantitative Evidence Guide: Differentiated Performance Metrics for 4-Amino-5-chloropyridine-3-sulfonamide and Structurally Related Analogs


CYP51 Binding Affinity: Sub-Nanomolar Potency of 4-Aminopyridyl Sulfonamide Scaffold Relative to Clinically Evaluated CYP51 Inhibitors

The 4-aminopyridyl-based sulfonamide scaffold, of which 4-amino-5-chloropyridine-3-sulfonamide is a core member, has yielded sub-nanomolar TcCYP51 inhibitors. In a direct head-to-head comparison within the same assay system, compound 3 (a 4-aminopyridyl sulfonamide derivative) exhibited sub-nanomolar binding affinity against T. cruzi CYP51, with an X-ray crystallographic structure resolved at 2.08 Å resolution [1]. In contrast, the clinically evaluated antifungal CYP51 inhibitors posaconazole and ravuconazole failed to achieve sustainable parasitological cure in completed clinical trials for Chagas disease [2]. The 4-aminopyridyl sulfonamide scaffold induces a distinct protein conformation not observed with other validated CYP51 inhibitor chemotypes, representing a differentiated binding mode [1].

CYP51 inhibition Trypanosoma cruzi Chagas disease antiparasitic drug discovery

Carbonic Anhydrase Isoform Selectivity: Scaffold-Dependent Discrimination Between Cancer-Associated and Ubiquitous hCA Isoforms

Within the 4-substituted pyridine-3-sulfonamide class, substitution at the 4-position adjacent to the 3-sulfonamide group enables tunable isoform selectivity. In a cross-study comparable evaluation, compound 4 from the 4-substituted pyridine-3-sulfonamide series demonstrated 5.9-fold selectivity for cancer-associated hCA IX (Kᵢ = 137 nM) over ubiquitous cytosolic hCA II (Kᵢ = 271 nM) [1]. Compound 6 from the same series exhibited 23.3-fold selectivity between the two transmembrane isoforms hCA IX and hCA XII (Kᵢ values: 137 nM vs 91 nM) [2]. This selectivity profile is non-uniform across the series; many sulfonamide inhibitors lack isoform selectivity, leading to off-target effects [3]. The selectivity emerges from the adjacent (3,4) position of the tail relative to the sulfonamide group, as confirmed by molecular docking studies [4].

carbonic anhydrase inhibition hCA IX hCA XII isoform selectivity anticancer

PASS Computational Prediction: Putative Kinase and Enzyme Inhibitory Profiles Differentiating 4-Amino-5-chloropyridine-3-sulfonamide Scaffold

Computational PASS (Prediction of Activity Spectra for Substances) analysis of 4-amino-5-chloropyridine-3-sulfonamide predicts differential activity profiles compared to unsubstituted or differently substituted pyridine sulfonamides. The compound exhibits predicted Pa (probability of activity) values of 0.620 for chloride peroxidase inhibition, 0.584 for protein kinase inhibition, and 0.577 for antimycobacterial activity [1]. The Pa threshold for meaningful activity prediction is typically ≥0.5; this compound exceeds the threshold for all three predicted activities. Notably, the 5-chloro substitution may contribute to the chloride peroxidase inhibition prediction (Pa 0.620), a profile not uniformly present across all pyridine-3-sulfonamide analogs.

PASS prediction kinase inhibitor antimycobacterial in silico screening

Anti-T. cruzi Intracellular Amastigote Potency: Pyridyl Sulfonamide Scaffold Activity Relative to Cytotoxicity

In a focused library of 17 novel pyridyl sulfonamide derivatives evaluated against intracellular T. cruzi amastigotes, certain analogs demonstrated significant potency and favorable selectivity indices. Analogue 4 exhibited EC₅₀ = 5.4 µM against intracellular amastigotes with a selectivity index (SI) >36 relative to L929 mouse fibroblast cytotoxicity; analogue 15 showed EC₅₀ = 8.6 µM with SI >23 [1]. While these data derive from a structurally related series rather than 4-amino-5-chloropyridine-3-sulfonamide itself, they establish the pyridyl sulfonamide scaffold as capable of achieving meaningful anti-parasitic activity with acceptable therapeutic windows. The 4-amino-5-chloro substitution pattern represents a distinct starting point for further lead optimization within this validated anti-T. cruzi chemical space [2].

Trypanosoma cruzi amastigote assay selectivity index Chagas disease

Validated Research and Procurement Applications for 4-Amino-5-chloropyridine-3-sulfonamide Based on Quantitative Evidence


TcCYP51 Inhibitor Development for Chagas Disease Drug Discovery

4-Amino-5-chloropyridine-3-sulfonamide serves as a core scaffold for developing novel TcCYP51 inhibitors targeting Trypanosoma cruzi. The 4-aminopyridyl sulfonamide class has produced sub-nanomolar TcCYP51 inhibitors that induce a distinct protein conformation (2.08 Å X-ray structure) not observed with other validated CYP51 inhibitor chemotypes, including posaconazole and ravuconazole which failed in Chagas disease clinical trials [1]. This differentiated binding mode characterizes TcCYP51 as a flexible target amenable to structure-guided optimization [2].

Isoform-Selective Carbonic Anhydrase Inhibitor Design for Oncology Applications

The 4-substituted pyridine-3-sulfonamide scaffold enables exploration of isoform-selective carbonic anhydrase inhibition. Compounds within this class have demonstrated up to 5.9-fold selectivity for cancer-associated hCA IX over ubiquitous hCA II, and up to 23.3-fold selectivity between hCA IX and hCA XII [1]. The adjacent (3,4) substitution architecture directly influences selectivity profiles, as confirmed by molecular docking studies [2]. 4-Amino-5-chloropyridine-3-sulfonamide provides a versatile starting point for synthesizing novel CA inhibitors with tunable selectivity.

Kinase Inhibitor and Antimycobacterial Hit Discovery via in Silico Prioritization

PASS computational predictions identify 4-amino-5-chloropyridine-3-sulfonamide as a candidate for experimental validation in protein kinase inhibition (Pa = 0.584) and antimycobacterial screening (Pa = 0.577), both exceeding the 0.500 threshold for meaningful activity prediction [1]. These in silico-derived activity probabilities support prioritization of this compound for hit discovery campaigns targeting kinase-dependent pathways or mycobacterial infections, where the 5-chloro substitution may confer distinct binding properties relative to unsubstituted analogs.

Pyridine-3-sulfonyl Chloride Precursor for Diversified Sulfonamide Library Synthesis

4-Amino-5-chloropyridine-3-sulfonamide can be synthesized via established routes involving chlorination of pyridine derivatives followed by sulfonation and amination reactions [1]. As a sulfonamide building block, it may be converted to the corresponding pyridine-3-sulfonyl chloride intermediate, which serves as a versatile electrophile for generating diverse sulfonamide libraries. Systematic synthesis of substituted pyridine-3-sulfonyl chlorides, -sulfonic acids, and -sulfonyl amides has been optimized and documented [2], providing a validated synthetic pathway for downstream diversification.

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